molecular formula C20H23FN2O5 B116594 (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid CAS No. 328086-55-1

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid

Cat. No.: B116594
CAS No.: 328086-55-1
M. Wt: 390.4 g/mol
InChI Key: JFQOJCVRJLLFGZ-KDOFPFPSSA-N
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Description

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluoro-substituted benzene ring, an isoxazole moiety, and a carbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid involves multiple steps, starting from readily available raw materials. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using metal-free synthetic routes, which are preferred due to their eco-friendliness and cost-effectiveness .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to accelerate the reaction and improve efficiency. For example, the preparation of 3-amino-5-methyl isoxazole, a key intermediate, can be achieved through a series of reactions involving acetyl acetonitrile and p-toluenesulfonyl hydrazide .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The fluoro-substituted benzene ring can undergo nucleophilic substitution reactions, resulting in the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving isoxazole derivatives.

    Medicine: Its potential therapeutic properties are being explored, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole. These compounds share structural similarities but differ in their functional groups and overall reactivity .

Uniqueness

What sets (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid apart is its unique combination of a fluoro-substituted benzene ring and an isoxazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c1-11(2)18(22-19(25)16-8-12(3)28-23-16)17(24)10-14(20(26)27)9-13-4-6-15(21)7-5-13/h4-8,11,14,18H,9-10H2,1-3H3,(H,22,25)(H,26,27)/t14-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQOJCVRJLLFGZ-KDOFPFPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)CC(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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